molecular formula C11H11F5O2 B12861367 1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene

1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene

Cat. No.: B12861367
M. Wt: 270.20 g/mol
InChI Key: MOXPGAGHJDVKDL-UHFFFAOYSA-N
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Description

1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a dimethoxymethyl group and a pentafluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene typically involves the introduction of the dimethoxymethyl and pentafluoroethyl groups onto a benzene ring. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with dimethoxymethyl chloride and pentafluoroethyl iodide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the dimethoxymethyl or pentafluoroethyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents can influence the reactivity and properties of the resulting compounds.

    Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of compounds with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the electron-donating dimethoxymethyl group activates the benzene ring towards electrophiles, while the electron-withdrawing pentafluoroethyl group can influence the regioselectivity of the reaction. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    1-(Dimethoxymethyl)-4-(pentafluoroethyl)benzene: Similar structure but with different substitution pattern on the benzene ring.

    1-(Methoxymethyl)-2-(pentafluoroethyl)benzene: Lacks one methoxy group compared to the target compound.

    1-(Dimethoxymethyl)-2-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a pentafluoroethyl group.

Uniqueness: 1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene is unique due to the combination of both electron-donating and electron-withdrawing groups on the benzene ring, which can significantly influence its chemical reactivity and properties. This dual functionality makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C11H11F5O2

Molecular Weight

270.20 g/mol

IUPAC Name

1-(dimethoxymethyl)-2-(1,1,2,2,2-pentafluoroethyl)benzene

InChI

InChI=1S/C11H11F5O2/c1-17-9(18-2)7-5-3-4-6-8(7)10(12,13)11(14,15)16/h3-6,9H,1-2H3

InChI Key

MOXPGAGHJDVKDL-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1C(C(F)(F)F)(F)F)OC

Origin of Product

United States

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